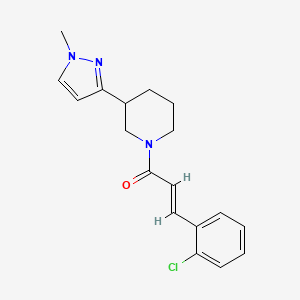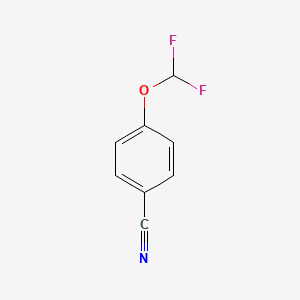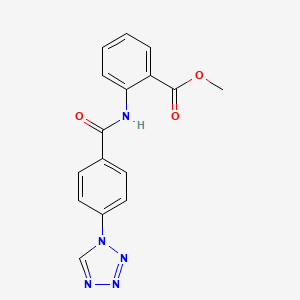
(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.83. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Potential
Compounds structurally related to (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one have been studied for their potential in treating cancer and microbial infections. For instance, a study synthesizing and evaluating new 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally similar, showed significant anticancer and antimicrobial activity, suggesting potential uses in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
PET Ligand for CB1 Receptors
Research involving the synthesis of compounds closely related to (E)-3-(2-chlorophenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one explored their potential as PET ligands for CB1 receptors. This suggests applications in imaging for neurological studies, particularly in identifying and understanding CB1 receptor distribution in the human brain (Kumar et al., 2004).
Antagonistic Interaction with CB1 Cannabinoid Receptor
Compounds similar to the subject compound have been investigated for their interaction with the CB1 cannabinoid receptor, indicating potential applications in studying cannabinoid receptor binding and characteristics, which could be beneficial in developing treatments for cannabinoid-related disorders (Shim et al., 2002).
Anticholinesterase Effects
Pyrazoline derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticholinesterase effects. This suggests potential therapeutic applications in treating neurodegenerative disorders, as these compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Altıntop, 2020).
Cytotoxicity Studies
Studies on polysubstituted pyrazole derivatives, closely related to the compound in focus, have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy (Khalifa et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-12-10-17(20-21)15-6-4-11-22(13-15)18(23)9-8-14-5-2-3-7-16(14)19/h2-3,5,7-10,12,15H,4,6,11,13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNJVCWTWCPOEV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2429640.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429643.png)


![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2429648.png)


![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2429655.png)
![4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine](/img/structure/B2429656.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2429657.png)

![1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2429659.png)
